molecular formula C6H3Cl2N3 B1317187 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine CAS No. 918538-05-3

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B1317187
CAS No.: 918538-05-3
M. Wt: 188.01 g/mol
InChI Key: BSZGZNRUUJXKKQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine are kinases . Kinases are enzymes that play a crucial role in the regulation of many cellular processes, including cell growth, metabolism, and differentiation . They work by phosphorylating proteins, which can activate or deactivate these proteins, leading to changes in cell behavior .

Mode of Action

This compound interacts with its kinase targets by inhibiting their activity . This inhibition can lead to changes in the phosphorylation state of proteins, affecting their function and ultimately altering cellular processes .

Biochemical Pathways

The inhibition of kinases by this compound affects several biochemical pathways. These include pathways involved in cell growth and proliferation, as well as pathways involved in the response to external signals . The compound’s action can lead to the downregulation of these pathways, potentially leading to a decrease in cell proliferation and an increase in cell death .

Result of Action

The result of this compound’s action is a decrease in the activity of its target kinases, leading to alterations in cellular processes . This can result in a decrease in cell proliferation and an increase in cell death, which could potentially be beneficial in the treatment of diseases characterized by excessive cell growth, such as cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas at 2-8°C . Additionally, the compound’s efficacy and stability could potentially be affected by factors such as pH, temperature, and the presence of other compounds

Biochemical Analysis

Biochemical Properties

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been identified as a potent inhibitor of several kinases, including vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR). These interactions are primarily mediated through the binding of this compound to the ATP-binding sites of these kinases, thereby preventing their phosphorylation and subsequent activation . Additionally, this compound has shown interactions with other biomolecules such as nucleoside drugs, enhancing their therapeutic efficacy .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation by targeting key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway . This inhibition leads to reduced gene expression of oncogenes and induces apoptosis in cancer cells. Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes, thereby disrupting the energy balance within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of kinase activity by binding to the ATP-binding sites of these enzymes . This binding prevents the transfer of phosphate groups to target proteins, thereby inhibiting downstream signaling pathways. Additionally, this compound has been shown to induce changes in gene expression by modulating transcription factors and epigenetic markers . These changes result in the suppression of oncogenes and the activation of tumor suppressor genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of kinase activity and prolonged suppression of cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels within the cell . Additionally, this compound has been shown to affect the activity of key metabolic enzymes, thereby modulating cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into cells via organic anion transporters and is distributed to various cellular compartments . Within the cell, this compound accumulates in the cytoplasm and nucleus, where it exerts its biochemical effects . The distribution of the compound is influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications direct this compound to specific compartments within the cell . These interactions are essential for the compound’s ability to modulate cellular processes and exert its therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine typically involves the reaction of pyrrole derivatives with chlorinating agents. One common method includes treating pyrrole with phosphorus oxychloride and diisopropylethylamine in toluene at elevated temperatures (125°C) for 24 hours . This reaction yields the desired dichlorinated product after workup.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. These methods often involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,1-f][1,2,4]triazine derivatives .

Comparison with Similar Compounds

    Pyrrolo[2,1-f][1,2,4]triazine: The parent compound without the dichloro substitution.

    4-Chloropyrrolo[2,1-f][1,2,4]triazine: A similar compound with a single chlorine substitution.

    7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine: Another derivative with different halogen substitutions.

Uniqueness: 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine is unique due to its specific dichloro substitution pattern, which enhances its reactivity and potential as a versatile intermediate in chemical synthesis. Its ability to form stable complexes with various biological targets makes it particularly valuable in medicinal chemistry .

Properties

IUPAC Name

2,4-dichloropyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-5-4-2-1-3-11(4)10-6(8)9-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZGZNRUUJXKKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10580282
Record name 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10580282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918538-05-3
Record name 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=918538-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10580282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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